3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Übersicht

Beschreibung

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound used in scientific research . Its applications range from pharmaceutical synthesis to material science, offering an array of possibilities for innovative discoveries.

Synthesis Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Molecular Structure Analysis

The molecular formula of 3,4-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . It has a molecular weight of 212.60 . The SMILES string representation is Fc1ccc(cc1F)S(Cl)(=O)=O .Chemical Reactions Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride include a refractive index n20/D of 1.515 (lit.), a boiling point of 212 °C (lit.), and a density of 1.586 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Kinetics of Nucleophilic Substitution Reactions

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride can be involved in nucleophilic substitution reactions, as indicated by the synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts under ultrasound irradiation. This process has been studied for its kinetics, considering factors like the amount of catalyst and the effect of ultrasound waves on reaction conversion (Wang & Rajendran, 2007).

Electrocatalytic Fluorination

In the field of electrochemical fluorination, organosulfur compounds including derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride have been successfully fluorinated in an ionic liquid environment. This process utilizes polymer-supported iodobenzene and allows for recycle use due to easy separation, demonstrating its efficiency and sustainability (Sawamura et al., 2010).

Synthesis of Liquid Crystal Intermediates

The compound has been used in synthesizing high-purity liquid crystal intermediates, like 4-ethoxy-2,3-difluoroacetophenone. The synthesis involves a Friedel-Crafts reaction with 2,3-difluoroethoxybenzene and acetyl chloride, highlighting its role in the preparation of materials with specific electronic and optical properties (Tong Bin, 2013).

Activation of Polymeric Carriers

Derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, have been used to activate hydroxyl groups of polymeric carriers. This activation is essential for covalent attachment of biologicals to solid supports, playing a significant role in bioconjugation chemistry and potential therapeutic applications (Chang et al., 1992).

Electrosynthesis and Characterization of Polymers

Electrosynthesis of polymers using compounds like 1-methoxy-4-ethoxybenzene, which shares a structural similarity with 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, has been explored. These polymers are characterized for their solubility, molecular structure, and electrical conductivity, indicating the compound's relevance in advanced material science (Moustafid et al., 1991).

Safety And Hazards

Eigenschaften

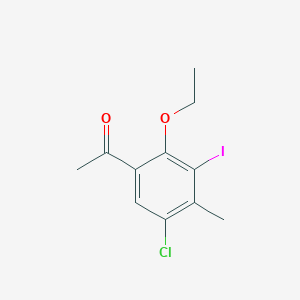

IUPAC Name |

3-ethoxy-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOSAZVHCWSWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

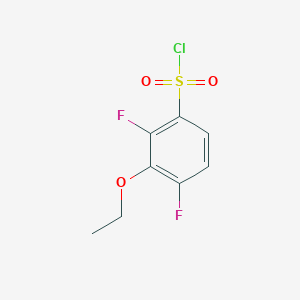

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)